molecular formula C7H10N2O3 B3098927 5-(2-methoxyethoxy)pyridazin-3(2H)-one CAS No. 1346697-90-2

5-(2-methoxyethoxy)pyridazin-3(2H)-one

Cat. No.: B3098927
CAS No.: 1346697-90-2
M. Wt: 170.17 g/mol
InChI Key: JYXHGLDFMRHTKE-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a 2-methoxyethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethoxy)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridazine core, which can be derived from commercially available precursors.

    Substitution Reaction: The 2-methoxyethoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the pyridazine core with 2-methoxyethanol under basic conditions.

    Cyclization: The final step involves cyclization to form the pyridazinone structure. This can be achieved through various cyclization agents and conditions, such as using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.

Scientific Research Applications

5-(2-Methoxyethoxy)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties.

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Methoxyethoxy)pyridazin-3-ylmethanol: This compound has a similar structure but features a hydroxyl group instead of a ketone.

    6-(2-Methoxyethoxy)pyridazin-3-ylmethanamine:

Uniqueness

5-(2-Methoxyethoxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the methoxyethoxy group. This gives it distinct chemical and biological properties compared to its analogs, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-methoxyethoxy)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-11-2-3-12-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXHGLDFMRHTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=O)NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856327
Record name 5-(2-Methoxyethoxy)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346697-90-2
Record name 5-(2-Methoxyethoxy)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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